5-Isopropylpyrimidin-2(1H)-one
Description
Historical Context and Evolution of Pyrimidinone Scaffolds in Organic Synthesis
The chemistry of pyrimidinones (B12756618) dates back to the late 19th century with the pioneering work on barbiturates, which are derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione. These early investigations laid the groundwork for understanding the reactivity and properties of the pyrimidinone core. Over the decades, the synthetic toolbox for accessing pyrimidinone derivatives has expanded dramatically. A landmark development was the Biginelli reaction, a one-pot multicomponent reaction that provides access to dihydropyrimidinones, which can be further modified to various pyrimidinone structures. nih.govacs.org This reaction and its modern variations have made a diverse range of substituted pyrimidinones readily accessible for further study. researchgate.net The evolution of synthetic methodologies continues, with a focus on efficiency, sustainability, and the introduction of diverse functional groups to explore the chemical space around the pyrimidinone core. researchgate.net
Significance of Pyrimidinone Derivatives in Contemporary Chemical and Pharmaceutical Sciences
Pyrimidinone derivatives are a mainstay in medicinal chemistry due to their wide range of pharmacological activities. acs.org Their structural similarity to endogenous nucleobases allows them to interact with a variety of biological targets, including enzymes and receptors. This has led to the development of pyrimidinone-based compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netontosight.ai For instance, certain pyrimidinone derivatives have been investigated as potential agents against HIV and other viruses. researchgate.net The scaffold's ability to engage in hydrogen bonding and other non-covalent interactions is a key factor in its biological activity. acs.org In addition to their medicinal applications, pyrimidinones serve as valuable building blocks in organic synthesis for the construction of more complex heterocyclic systems. smolecule.com
Research Scope and Objectives Pertaining to 5-Isopropylpyrimidin-2(1H)-one
While the broader class of pyrimidinones has been extensively studied, research on specific, less-common derivatives like this compound is still emerging. The primary objective of this article is to consolidate the available information on this particular compound and to frame it within the larger context of pyrimidinone chemistry. By examining its structure and drawing analogies from closely related compounds, we aim to provide a comprehensive overview of its potential synthesis, chemical properties, and prospective research applications. This focused analysis will highlight the subtle yet important role that specific substituents, such as the 5-isopropyl group, play in modulating the properties and potential utility of the pyrimidinone scaffold.
Chemical Profile of this compound
The defining characteristics of this compound are provided in the table below, based on available chemical database information.
| Property | Value | Source |
| CAS Number | 64171-58-0 | iucr.org |
| Molecular Formula | C₇H₁₀N₂O | iucr.org |
| Molecular Weight | 138.17 g/mol | iucr.org |
| IUPAC Name | 5-(propan-2-yl)pyrimidin-2(1H)-one | evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(10)9-4-6/h3-5H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFSEPZTBMEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493773 | |
| Record name | 5-(Propan-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64171-58-0 | |
| Record name | 5-(1-Methylethyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64171-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Propan-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Isopropylpyrimidin 2 1h One and Its Derivatives
Conventional Synthetic Routes to the 2(1H)-Pyrimidinone Core
The 2(1H)-pyrimidinone scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to several reliable and widely used conventional routes.
Cyclization Reactions
The construction of the pyrimidine (B1678525) ring is most fundamentally achieved through cyclization reactions that bring together fragments containing the requisite nitrogen and carbon atoms. A prevalent and versatile method involves the condensation of a compound possessing an amidine functionality with a three-carbon dielectrophilic component. researchgate.net In this approach, reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) serve as the N-C-N fragment. This fragment is reacted with a 1,3-bifunctional three-carbon unit, such as a β-dicarbonyl compound or its synthetic equivalent, to form the six-membered ring.
Another classical cyclization pathway involves the reaction of a 1,3-diamine with a carbonyl source. For instance, 1,3-diaminopropane (B46017) can react with reagents like urea, phosgene, or chloroformates to forge the saturated six-membered pyrimidinone ring, which can then be further modified or oxidized if required. jk-sci.com
Condensation Approaches
Among the most renowned methods for synthesizing the pyrimidinone core is the Biginelli reaction, a one-pot three-component condensation first reported in 1893. illinois.edu This acid-catalyzed reaction combines a β-ketoester, an aldehyde, and urea (or thiourea) to directly produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). sigmaaldrich.commdpi.com The classical Biginelli approach, however, sometimes suffers from low product yields, especially with certain substituted aldehydes. sigmaaldrich.com
The mechanism of the Biginelli reaction is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The resulting open-chain ureide subsequently undergoes cyclization and dehydration to yield the final dihydropyrimidine (B8664642) product. jk-sci.comillinois.edu Over the years, numerous modifications have been developed to improve the efficiency and scope of the Biginelli reaction, primarily through the use of various catalysts.
| Catalyst Type | Specific Examples | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Classical, often requires reflux in alcohol | Readily available, traditional method |
| Lewis Acids | Yb(OTf)₃, Zn(OTf)₂, LiBr, FeCl₃ | Often milder conditions, sometimes solvent-free | Improved yields and broader substrate scope |
| Ionic Liquids | [bmim]Cl, N-methyl pyridinium (B92312) tosylate | Solvent-free, potential for catalyst recycling | "Green" chemistry approach, homogeneous catalysis |
| Heterogeneous Catalysts | Silica (B1680970) sulfuric acid, nanocatalysts | Solvent-free, microwave irradiation | Easy catalyst recovery and reuse, environmentally friendly |
Introduction of the 5-Isopropyl Moiety: Strategies and Challenges
The installation of an isopropyl group at the C5 position of the pyrimidinone ring presents a distinct set of synthetic challenges. Strategies can be broadly divided into direct functionalization of a pre-formed ring and building the ring from a precursor already containing the isopropyl group.
Direct Isopropylation of Pyrimidinone Nucleus
Directly attaching an isopropyl group to the C5 position of a pyrimidinone ring is a challenging endeavor. The pyrimidine ring is inherently electron-deficient, making it a poor substrate for standard electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. wikipedia.orgorganic-chemistry.org Such reactions typically require a strong Lewis acid catalyst (e.g., AlCl₃), which can complex with the basic nitrogen atoms of the pyrimidine ring. libretexts.org This complexation deactivates the ring towards electrophilic attack, often preventing the reaction altogether or requiring harsh, unselective conditions. libretexts.org
Modern synthetic chemistry offers alternatives through direct C-H functionalization. These methods, often employing transition-metal catalysts, can activate specific C-H bonds for coupling. researchgate.net However, the direct C-H isopropylation of pyrimidinones (B12756618) is not a well-established transformation and faces hurdles such as regioselectivity and catalyst poisoning by the heterocyclic nitrogen atoms.
Precursor-Based Synthesis of the Isopropyl Group
A more synthetically viable and common approach is to construct the pyrimidinone ring using a precursor that already contains the required isopropyl moiety. This strategy ensures the substituent is placed at the desired C5 position from the outset.
One of the most logical precursor-based methods is a modification of the Biginelli reaction. In this approach, a standard β-ketoester like ethyl acetoacetate (B1235776) is replaced with one that bears an isopropyl group at the α-position. A suitable three-carbon component for this reaction would be ethyl 2-formyl-3-methylbutanoate . The condensation of this β-ketoaldehyde with urea and a simple aldehyde (like formaldehyde (B43269) or a protected equivalent) under acid catalysis would directly yield a dihydropyrimidine with the isopropyl group at C5. Subsequent oxidation would lead to the aromatic 5-isopropylpyrimidin-2(1H)-one. The use of various substituted 1,3-dicarbonyl compounds is a known variation of the Biginelli reaction, lending strong support to this strategy. researchgate.netnih.gov
An alternative precursor-based route involves starting with a halogenated pyrimidine and introducing the isopropyl group via a cross-coupling reaction. For example, a 5-bromo- or 5-iodopyrimidin-2(1H)-one could be subjected to a Suzuki or Negishi coupling reaction with an appropriate organoboron or organozinc reagent, such as isopropylzinc bromide or 2-propylboronic acid, in the presence of a palladium catalyst. Another possibility involves the reaction of a 5-halopyrimidine with a Grignard reagent like isopropylmagnesium chloride, although such reactions can sometimes lack specificity. researchgate.net
A third strategy could involve the chemical modification of a functional group already at the C5 position. For instance, a 5-formylpyrimidin-2(1H)-one, a known class of intermediate, could serve as a starting point. pharmaffiliates.com This aldehyde could undergo a Wittig reaction with isopropyltriphenylphosphonium (B8661593) bromide to create a C5-isopropenyl group, which could then be saturated to the isopropyl group by catalytic hydrogenation.
Advanced Synthetic Techniques
Recent advancements in synthetic methodology have provided new tools for the construction of substituted pyrimidinones, offering advantages in terms of efficiency, yield, and environmental impact.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate the rate of pyrimidinone-forming reactions, such as the Biginelli condensation, often leading to higher yields in shorter reaction times. illinois.edu
Nanocatalysis : The development of heterogeneous nanocatalysts offers a green and efficient alternative for pyrimidinone synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more sustainable. rsc.org
Electrochemical Synthesis : Novel electrochemical methods have been developed for synthesizing pyrimidin-2(1H)-ones. These approaches can proceed without the need for chemical catalysts or oxidants, offering a green and simple "one-pot" procedure.
Flow Chemistry : Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for large-scale synthesis.
Deconstruction-Reconstruction Strategy : A highly innovative strategy involves the conversion of a pre-existing pyrimidine into an N-arylpyrimidinium salt. This salt can be cleaved to form a three-carbon iminoenamine building block, which can then be re-cyclized with different reagents to create a diverse range of new heterocycles, effectively allowing for the diversification of the original pyrimidine core. researchgate.net
Multicomponent Reactions (MCRs) for Pyrimidinone Synthesis
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are highly efficient for building complex molecules like pyrimidinones. rasayanjournal.co.inbohrium.com The most prominent MCR for this purpose is the Biginelli reaction.
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic catalysis. biomedres.usname-reaction.comwikipedia.org To synthesize a 5-isopropyl substituted pyrimidinone, the reaction would utilize a β-ketoester bearing an isopropyl group at the α-position, such as ethyl 2-isopropylacetoacetate.
The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. youtube.com This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the remaining amine group onto the ester carbonyl, followed by dehydration, yields the final 3,4-dihydropyrimidin-2(1H)-one ring structure. wikipedia.orgyoutube.com The simplicity and convergence of the Biginelli reaction have made it a primary tool for generating diverse libraries of pyrimidinone derivatives. biomedres.usnih.gov
Catalytic Approaches in the Synthesis of this compound Derivatives
While the classic Biginelli reaction was performed under harsh acidic conditions with often low yields, numerous modern catalytic systems have been developed to improve efficiency, mildness, and scope. nih.gov Catalysts play a crucial role, as uncatalyzed reactions often fail to produce good yields. nih.gov
Homogeneous Catalysis
Homogeneous catalysts, which operate in the same phase as the reactants, have been widely employed to facilitate pyrimidinone synthesis. These include both Brønsted and Lewis acids. Soluble Lewis acids like ferric chloride hexahydrate (FeCl₃·6H₂O) have proven to be highly effective, offering significantly higher yields compared to classical uncatalyzed conditions and functioning as an environmentally friendlier alternative. bohrium.com The proposed mechanism involves the Lewis acid activating the aldehyde, facilitating the formation of a key acyl imine intermediate, which is considered the rate-limiting step. bohrium.com Ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄), have also been used as catalysts, particularly under solvent-free conditions, providing high yields in short reaction times. ionike.com
Heterogeneous Catalysis (e.g., Nanocatalysis)
Heterogeneous catalysts offer significant advantages in line with green chemistry principles, primarily due to their ease of separation from the reaction mixture and potential for recyclability. bohrium.com A variety of solid-supported catalysts have been developed for the Biginelli reaction.
Nanocatalysts are particularly noteworthy for their high surface area and unique electronic properties, which can enhance catalytic activity and selectivity. nih.govmdpi.com Cobalt ferrite (B1171679) nanoparticles (CoFe₂O₄-NPs), for example, have been shown to be superior catalysts compared to their individual metal oxide counterparts (Fe₂O₃-NPs and CoO-NPs). mdpi.com The synergy between the different metal ions in the nanoparticle structure creates active sites that facilitate the complete multi-step reaction. mdpi.com Similarly, magnetic core-shell nanocatalysts, such as Fe₃O₄@C@OSO₃H, allow for straightforward catalyst recovery using an external magnet and can be reused multiple times without a significant drop in activity. tandfonline.com Other solid catalysts like granite, quartz, and various functionalized silicas have also been successfully employed. bohrium.comnih.gov
| Catalyst Type | Specific Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Homogeneous (Lewis Acid) | Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | High yields, environmentally benign | bohrium.com |
| Homogeneous (Ionic Liquid) | BMImBF₄ | High yields, short reaction times, solvent-free application | ionike.com |
| Heterogeneous (Nanocatalyst) | Cobalt Ferrite Nanoparticles (CoFe₂O₄-NPs) | High efficiency due to bimetallic synergy, high surface area | mdpi.com |
| Heterogeneous (Magnetic) | Fe₃O₄@C@OSO₃H | Excellent reusability (≥7 times), easy magnetic separation | tandfonline.com |
| Heterogeneous (Natural) | Granite / Quartz | Inexpensive, natural, reusable | nih.gov |
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. In the context of the Biginelli reaction, chiral organocatalysts like thiourea derivatives have been instrumental in developing enantioselective methods. For instance, chiral bifunctional primary amine-thiourea catalysts have been shown to promote highly enantioselective Biginelli reactions, offering a pathway to chiral dihydropyrimidinones. benthamdirect.com This approach is significant for the synthesis of pharmacologically active compounds where a specific stereoisomer is often responsible for the desired biological activity.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. rasayanjournal.co.inyale.edu The synthesis of pyrimidinones has been a fertile ground for the application of these principles, focusing on reducing solvent waste, improving energy efficiency, and using safer, reusable materials. nih.govjmaterenvironsci.comeurekaselect.com
Solvent-Free Methodologies
A major focus of green synthetic chemistry is the reduction or elimination of volatile organic solvents. benthamdirect.com Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. rasayanjournal.co.in
Several techniques have been developed to facilitate Biginelli reactions without a solvent:
Grinding: Manually grinding the reactants together in a mortar and pestle, sometimes with a solid catalyst like hydrated ferric nitrate, can efficiently produce dihydropyrimidinones. tandfonline.com This method is energy-efficient and avoids the need for heating and organic solvents. tandfonline.com
Ball Milling: This mechanical technique uses a planetary ball mill to provide the energy for the reaction, leading to excellent yields (>98%) in short timeframes, often without any catalyst. mdpi.com
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This technique has been used with catalysts like chitosamine hydrochloride under solvent-free conditions to produce pyrimidinone derivatives in excellent yields. mdpi.com
Thermal Conditions: Simply heating a mixture of the solid reactants, with or without a catalyst, is another common solvent-free approach. acs.org Ionic liquids have been used as recyclable catalytic media in such thermal, solvent-free syntheses. ionike.com
These solvent-free methods represent a significant advancement in the sustainable synthesis of this compound and related derivatives, aligning with the core tenets of green chemistry. benthamdirect.comnih.gov
| Solvent-Free Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Grinding | Mortar and pestle, room temperature, catalyst (e.g., Clayfen) | Energy efficient, simple, avoids organic solvents | tandfonline.com |
| Ball Milling | Planetary ball mill, catalyst-free | Excellent yields (>98%), very short reaction times | mdpi.com |
| Microwave Irradiation | Microwave reactor, catalyst (e.g., TMSCl) | Drastically reduced reaction times (minutes) | mdpi.com |
| Thermal Heating | Heating reactants at ~100°C, catalyst-free or with catalyst | Simple procedure, avoids solvent handling and disposal | acs.org |
Aqueous Media Reactions
The use of aqueous media in the synthesis of pyrimidinone derivatives aligns with the principles of green chemistry, offering an environmentally benign alternative to traditional organic solvents. Research has demonstrated the feasibility of conducting multicomponent reactions in water to produce various pyrimidine scaffolds. For instance, the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines has been successfully achieved through ultrasound-assisted reactions in an aqueous medium, highlighting the potential for broader applications in pyrimidinone synthesis. niscpr.res.ineurjchem.com While specific examples detailing the synthesis of this compound in aqueous media are not extensively documented, the general success with related structures suggests a promising avenue for future research. The key advantage of using water as a solvent lies in its non-toxic nature, cost-effectiveness, and the ease of product separation.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgnih.govnih.govchemrxiv.org This technique has been successfully applied to the synthesis of a variety of pyrimidinone derivatives.
Microwave irradiation facilitates efficient heat transfer directly to the reaction mixture, enabling rapid temperature increases and uniform heating. This can lead to the formation of products that are difficult to obtain under traditional thermal conditions. For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and 5-deazaflavine derivatives has been effectively carried out using microwave assistance. nih.govrsc.org
A study on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones demonstrated a significant improvement in yield (89-98%) under microwave irradiation compared to conventional heating (15-25%). chemrxiv.org The optimized conditions for this Biginelli condensation reaction involved a 1:1:1.2 molar ratio of aldehyde, ethyl acetoacetate, and urea, with a catalyst loading of 6 wt.%, a temperature of 80 °C, and a microwave power of 50 W. chemrxiv.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Dihydropyrimidin-2(1H)-one Synthesis chemrxiv.org
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Microwave Irradiation | 80 | 10 min | 98 |
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the successful application of this technology to a wide range of substituted pyrimidinones suggests its high potential for the efficient synthesis of this target compound.
Ultrasonic-Assisted Synthesis
Ultrasound irradiation provides another effective non-conventional energy source for promoting organic reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, leading to an enhancement of chemical reactivity. researchgate.netnih.govdoaj.org
This methodology has been applied to the synthesis of various pyrimidine derivatives, often resulting in improved yields and reduced reaction times under milder conditions. niscpr.res.ineurjchem.comnih.gov For instance, the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones was efficiently achieved using ultrasound irradiation in the presence of samarium perchlorate (B79767) as a catalyst. nih.gov Similarly, the ultrasound-assisted synthesis of diversely substituted 5-methylpyrazolo[1,5-a]pyrimidines in an aqueous medium has been reported. niscpr.res.in
The key benefits of ultrasonic-assisted synthesis include:
Shorter reaction times: Cavitational collapse accelerates mass transfer and reaction rates.
Milder conditions: Reactions can often be carried out at lower temperatures.
Higher yields: Improved reaction efficiency can lead to better product yields.
Flow Chemistry Applications in Pyrimidinone Synthesis
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, enabling the synthesis of chemical compounds in a continuous stream. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, safety, and scalability. nih.govmdpi.combeilstein-journals.orgsoci.org
While the application of flow chemistry specifically for the synthesis of this compound is not extensively documented, its use in the production of other heterocyclic compounds, including pyridines and dihydropyridines, demonstrates its potential. beilstein-journals.org The one-step synthesis of pyridines via the Bohlmann–Rahtz reaction has been successfully demonstrated in a microwave flow reactor. beilstein-journals.org This approach allows for the Michael addition and cyclodehydration to occur in a single step without the need to isolate intermediates. beilstein-journals.org
The advantages of flow chemistry in pyrimidinone synthesis would include:
Enhanced safety: Small reaction volumes minimize the risks associated with exothermic reactions.
Improved reproducibility: Precise control over reaction parameters ensures consistent product quality.
Facilitated scale-up: Production can be increased by running the system for longer periods.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis has become a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification achieved by simple filtration and washing of the resin. nih.govmdpi.comnih.govmdpi.com
The solid-phase synthesis of various substituted pyrimidinones has been reported, demonstrating the versatility of this approach. For example, a method for the solid-phase synthesis of trisubstituted 1H-pyrido[2,3-d]pyrimidin-4-ones has been developed, utilizing solid-phase bound N-2,6-dichloronicotinoyl-1H-benzotriazole-1-carboximidamides as key intermediates. nih.gov This strategy allows for the sequential substitution of different groups to build molecular diversity with high purity. nih.gov
More recently, a facile solid-phase synthesis of a thiazolo-pyrimidinone derivative library was developed, showcasing the efficiency of this method in generating diverse structures. mdpi.com The process involved a Thorpe–Ziegler cyclization reaction on the solid support. mdpi.com
Table 2: General Steps in Solid-Phase Pyrimidinone Synthesis
| Step | Description |
|---|---|
| 1. Resin Functionalization | Attachment of a suitable linker to the solid support. |
| 2. Substrate Loading | Covalent attachment of the initial building block to the linker. |
| 3. Reaction Cycles | Sequential addition of reagents to build the pyrimidinone core and introduce substituents. |
| 4. Cleavage | Release of the final product from the solid support. |
Derivatization Strategies of this compound
Modifications at Nitrogen Atoms (N-alkylation, N-acylation)
Modification of the nitrogen atoms within the pyrimidinone ring is a key strategy for diversifying the chemical space and modulating the biological activity of these compounds. N-alkylation and N-acylation are common derivatization reactions that introduce various substituents at the N1 and N3 positions.
While specific studies on the N-alkylation and N-acylation of this compound are limited, research on related pyrimidinone systems provides valuable insights. For instance, the N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully achieved using alkyl bromides under microwave irradiation. rsc.org This method resulted in the formation of 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones with high yields. rsc.org The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the substrate.
N-acylation, the introduction of an acyl group, can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This modification can influence the electronic properties and steric hindrance around the nitrogen atom, potentially impacting the compound's interactions with biological targets.
Further research is needed to explore the specific conditions and outcomes of N-alkylation and N-acylation reactions on this compound to fully understand its derivatization potential.
Functionalization at Aromatic Ring Positions (e.g., Halogenation, Nitration, Sulfonylation)
The introduction of functional groups such as halogens, nitro groups, and sulfonyl moieties onto the pyrimidinone ring can significantly alter the electronic properties and reactivity of the molecule, providing handles for further chemical transformations.
Halogenation: The substitution of hydrogen atoms with halogens (chlorine, bromine, iodine) on the pyrimidine ring is a fundamental synthetic transformation. While direct halogenation of this compound is not extensively documented in readily available literature, methods applied to analogous pyrimidine systems offer insights into potential synthetic routes. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly employed as electrophilic halogenating agents for pyrimidine-based nucleosides, often in an ionic liquid medium, which can lead to efficient C-5 halogenation. elsevierpure.com Another approach involves the use of potassium halide salts in conjunction with an oxidizing agent like potassium persulfate (K₂S₂O₈) in an aqueous medium, a method that has been successfully applied to the C-3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov These methodologies suggest that direct halogenation of the this compound ring may be achievable under similar electrophilic conditions.
Nitration: The introduction of a nitro group (NO₂) onto the pyrimidine ring is typically achieved through electrophilic aromatic substitution. The nitration of pyrimidinones, such as pyrimidin-2(1H)-one, has been studied in sulfuric acid, where the reaction proceeds on the free base of the oxo tautomeric form. rsc.org For substituted benzenes with an isopropyl group, nitration can sometimes lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org This suggests that the conditions for the nitration of this compound would need to be carefully controlled to favor nitration on the ring rather than displacement of the isopropyl substituent. The reaction of fused 5,7-diamino pyrimidine derivatives with nitric acid has also been explored, leading to different products depending on the acid concentration. rsc.org
Sulfonylation: The direct sulfonylation of the this compound ring is not well-documented. However, the synthesis of pyrimidine sulfone derivatives has been achieved through alternative routes. For example, pyrimidine-2-thiol (B7767146) derivatives can be condensed with sulfonyl chlorides to form sulfonothioates, which can then be oxidized to yield sulfonyl sulfonyl pyrimidines. While this is not a direct sulfonylation of the pyrimidinone ring, it demonstrates a viable pathway to incorporate a sulfonyl group into a pyrimidine structure.
Table 1: Functionalization Reactions of Pyrimidine and Related Heterocycles
| Functionalization | Reagents and Conditions | Substrate Example | Product Type |
|---|---|---|---|
| Halogenation | N-halosuccinimides in ionic liquid | Pyrimidine-based nucleosides | C-5 Halogenated nucleosides |
| Halogenation | NaX / K₂S₂O₈ in water | Pyrazolo[1,5-a]pyrimidines | 3-Halo-pyrazolo[1,5-a]pyrimidines |
| Nitration | Nitric acid in sulfuric acid | Pyrimidin-2(1H)-one | Nitropyrimidinone |
| Sulfonylation (indirect) | Sulfonyl chlorides followed by oxidation | Pyrimidine-2-thiol | Sulfonyl sulfonyl pyrimidine |
Introduction of Fused Heterocyclic Moieties onto the Pyrimidinone Scaffold
The fusion of additional heterocyclic rings to the this compound core can lead to novel chemical entities with unique three-dimensional structures and properties. Common strategies involve the use of bifunctional reagents that react with substituents on the pyrimidine ring to form a new ring system.
Thiazolo[5,4-d]pyrimidines: The synthesis of thiazolo[5,4-d]pyrimidines often begins with suitably substituted pyrimidine precursors. For example, 2-aminothiazole (B372263) derivatives can be reacted with arylacetylchlorides to form thiazolo[5,4-d]pyrimidine-5,7-dihydroxy intermediates. nih.gov These can then be converted to the corresponding 5,7-dichloro derivatives using phosphorus oxychloride (POCl₃), which serve as versatile intermediates for further functionalization. nih.gov Another approach involves starting from 2-aminopyrimidine (B69317) and pentan-2,4-dione to create a Schiff base which can then be used to form more complex heterocyclic systems. researchgate.net
Pyrazolo[3,4-d]pyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through various synthetic strategies. A common method involves the cyclization of 5-aminopyrazole derivatives. For instance, 5-aminopyrazoles can react with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃) followed by heterocyclization with hexamethyldisilazane (B44280) to yield pyrazolo[3,4-d]pyrimidines. researchgate.net
Pyrimido[4,5-d]pyrimidines: The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) ring system can be accomplished by building upon a pre-existing pyrimidine ring. One method involves the reaction of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives with reagents like acetic anhydride (B1165640) and acetic acid, which leads to the formation of the second pyrimidine ring. nih.gov Multi-component reactions are also employed, for example, the condensation of aryl aldehydes, aminouracil, and other components can yield tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org An oxidative approach has also been reported for the synthesis of substituted pyrimido[4,5-d]pyrimidines from N-uracil amidines. rsc.org
Table 2: Synthesis of Fused Pyrimidine Derivatives
| Fused System | Starting Material Example | Key Reagents/Reaction Type |
|---|---|---|
| Thiazolo[5,4-d]pyrimidine | 2-Aminothiazole derivative | Arylacetylchloride, POCl₃ |
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole | N,N-substituted amides, PBr₃, HMDS |
| Pyrimido[4,5-d]pyrimidine | 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | Acetic anhydride, acetic acid |
| Pyrimido[4,5-d]pyrimidine | N-uracil amidine | TBHP-mediated oxidative synthesis |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Isopropylpyrimidin 2 1h One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 5-Isopropylpyrimidin-2(1H)-one and its analogues. This powerful analytical method provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis of Pyrimidinone Protons and Isopropyl Group
In the ¹H NMR spectrum of this compound, the protons on the pyrimidinone ring and the isopropyl substituent give rise to characteristic signals. The chemical shifts of the pyrimidinone protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. Aromatic protons in pyrimidine (B1678525) derivatives typically resonate between δ 6.5 and 9.16 ppm. researchgate.net The isopropyl group exhibits a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃), a pattern readily identifiable in the spectrum. The integration of these signals corresponds to the number of protons, confirming the presence of the isopropyl moiety.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-6 | ~8.2 | s | - |
| N-H | ~12.5 | br s | - |
| -CH (isopropyl) | ~3.0 | sept | ~6.9 |
| -CH₃ (isopropyl) | ~1.2 | d | ~6.9 |
Note: Predicted data based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Chemical Shifts and Structural Correlations
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org Carbons in aromatic and heterocyclic rings typically appear in the range of 110-150 ppm. bhu.ac.inlibretexts.org The carbonyl carbon (C=O) of the pyrimidinone ring is characteristically found further downfield, generally between 170-185 ppm, due to the deshielding effect of the oxygen atom. libretexts.org The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~165 |
| C-4, C-6 | ~150 |
| C-5 | ~120 |
| -CH (isopropyl) | ~35 |
| -CH₃ (isopropyl) | ~22 |
Note: These are approximate chemical shifts. The actual values can be influenced by the solvent and other experimental parameters.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (J-coupling). sdsu.edu For this compound, a cross-peak between the septet of the isopropyl methine proton and the doublet of the methyl protons would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edupressbooks.pub It allows for the direct assignment of a proton signal to its attached carbon. For example, the signal for the isopropyl methine proton would show a correlation to the signal for the methine carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, correlations from the isopropyl methine proton to the C-4, C-5, and C-6 carbons of the pyrimidinone ring would establish the attachment point of the isopropyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the stereochemistry and conformation of molecules.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.govmeasurlabs.comresearchgate.net This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound (C₇H₁₀N₂O), HRMS would confirm its elemental composition by providing an exact mass that matches the calculated theoretical value.
Fragmentation Pathways and Structural Insights
In mass spectrometry, molecules are ionized, and the resulting molecular ion can undergo fragmentation. wikipedia.org The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. wikipedia.orgyoutube.com The fragmentation of this compound would likely involve characteristic losses of small, stable molecules or radicals.
Common fragmentation pathways for pyrimidine derivatives can include:
Loss of the isopropyl group : Cleavage of the bond between the pyrimidine ring and the isopropyl group would result in a fragment ion corresponding to the pyrimidinone ring and a neutral isopropyl radical.
Ring fragmentation : The pyrimidine ring itself can break apart in predictable ways, leading to smaller fragment ions.
McLafferty rearrangement : If applicable, this rearrangement can occur in molecules with a carbonyl group and a sufficiently long alkyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the pyrimidinone core and the isopropyl substituent. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the bonds present in the molecule.
The analysis of pyrimidine derivatives via Fourier Transform Infrared (FTIR) spectroscopy allows for detailed structural elucidation. In the spectrum of this compound, several characteristic absorption bands are expected. The presence of the secondary amine (N-H) group within the pyrimidinone ring, existing in the lactam tautomeric form, is typically confirmed by a stretching vibration in the range of 3100–2900 cm⁻¹. Furthermore, the carbonyl group (C=O) of the pyrimidinone ring gives rise to a strong, sharp absorption band, generally observed between 1690 and 1670 cm⁻¹.
Vibrations associated with the pyrimidine ring itself, including C=N and C=C stretching, are typically found in the 1575–1525 cm⁻¹ and 1596–1570 cm⁻¹ regions, respectively. The isopropyl group (–CH(CH₃)₂) can be identified by the characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470–1450 cm⁻¹ and 1385–1365 cm⁻¹ (the latter often appearing as a doublet, characteristic of a gem-dimethyl group).
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3100 - 2900 | Medium-Broad |
| C-H (sp³) | Stretching | 2970 - 2870 | Medium-Strong |
| C=O (Amide) | Stretching | 1690 - 1670 | Strong |
| C=C (Aromatic) | Stretching | 1596 - 1570 | Medium |
| C=N (Aromatic) | Stretching | 1575 - 1525 | Medium |
| C-H (sp³) | Bending | 1470 - 1450 | Medium |
| C(CH₃)₂ | Bending (doublet) | 1385 - 1365 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound like this compound.
For pyrimidinone derivatives, single-crystal X-ray diffraction (SC-XRD) studies have revealed a strong tendency to form robust hydrogen bonds. Pyrimidinone scaffolds are known to form N-H···O hydrogen bonds, similar to those found in the foundational building blocks of DNA and RNA. In the crystalline state of this compound, it is anticipated that the N-H group of one molecule will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically leads to the formation of well-defined supramolecular structures, such as dimers or extended one-dimensional ribbons.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for the analysis of pyrimidine derivatives, enabling both the assessment of purity and the separation of isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the qualitative and quantitative analysis of pyrimidine derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Method development for this compound would involve optimizing several key parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-separated from any impurities or degradation products. The selection of the stationary phase is critical; C8 and C18 silica (B1680970) gel columns are typically employed for the separation of pyrimidine derivatives. The mobile phase composition is adjusted to control the retention and selectivity. A typical mobile phase might consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Elution can be performed in either an isocratic (constant mobile phase composition) or gradient (variable composition) mode. Detection is commonly achieved using a UV detector, as the pyrimidine ring possesses a strong chromophore, or a mass spectrometer for enhanced sensitivity and structural confirmation.
Table 2: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives
| Parameter | Description |
| Column | Reversed-phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Aqueous buffer (e.g., 20 mM Ammonium Formate) B: Organic Solvent (e.g., Acetonitrile, Methanol) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Injection Volume | 5 - 20 µL |
| Detection | UV-Vis (e.g., at 250-270 nm) or Mass Spectrometry (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of this compound, particularly for assessing its volatility, purity, and for identifying volatile by-products from its synthesis. For GC analysis, the compound must be sufficiently volatile and thermally stable.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, often a non-polar or medium-polarity phase like 5% phenyl methyl siloxane, separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component that acts as a molecular fingerprint. This allows for confident identification of the main compound and any impurities present.
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
While this compound is an achiral molecule, many of its analogues can be chiral, possessing one or more stereocenters. Chiral chromatography is the definitive method for separating the enantiomers of these chiral analogues. This separation is crucial in pharmaceutical contexts, as enantiomers of a drug can have different biological activities.
The separation is achieved using a chiral stationary phase (CSP). CSPs are made by bonding a chiral selector to a solid support, typically silica gel. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for a broad range of compounds. The separation mechanism, known as chiral recognition, relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. These complexes have different stabilities, leading to different retention times on the column and thus enabling their separation. The development of a chiral HPLC method would involve screening different CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomers of a specific chiral pyrimidinone analogue.
Computational Chemistry and Theoretical Studies on 5 Isopropylpyrimidin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of 5-Isopropylpyrimidin-2(1H)-one.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can elucidate the distribution of electron density, molecular geometry, and various reactivity descriptors.
The optimized molecular structure reveals the planarity of the pyrimidine (B1678525) ring, with the isopropyl group introducing a region of steric bulk. The bond lengths and angles within the pyrimidine core are influenced by the electron-donating nature of the isopropyl group and the electron-withdrawing character of the carbonyl group. These calculations are crucial for understanding the molecule's stability and preferred conformations.
Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative (for illustrative purposes)
| Parameter | Value |
| Ionization Potential (I) | 6.2613 eV |
| Electron Affinity (A) | 0.8844 eV |
| Electronegativity (χ) | 3.57285 eV |
| Chemical Hardness (η) | 2.68845 eV |
| Chemical Softness (S) | 0.18598 eV |
| Electrophilicity Index (ω) | 2.3732 eV |
| (Data is illustrative and based on a similar pyrimidine derivative from available research) nih.gov |
HOMO-LUMO Orbital Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. tandfonline.com
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, particularly on the nitrogen and carbon atoms with higher electron density. The LUMO is likely distributed over the carbonyl group and the C4-C5 double bond, making these sites susceptible to nucleophilic attack.
The energy gap for pyrimidine derivatives can be influenced by substituents. nih.gov While specific data for the 5-isopropyl derivative is not available, studies on similar compounds can provide an estimate. For example, DFT calculations on other pyrimidine derivatives have reported HOMO-LUMO gaps in the range of 4-5 eV, suggesting a moderate level of chemical stability. nih.gov
Table 2: Frontier Orbital Energies of a Representative Pyrimidine Derivative (for illustrative purposes)
| Orbital | Energy (eV) |
| EHOMO | -6.2613 |
| ELUMO | -0.8844 |
| Energy Gap (ΔE) | 5.3769 |
| (Data is illustrative and based on a similar pyrimidine derivative from available research) nih.gov |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would show a significant region of negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating their role as hydrogen bond acceptors and sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atom attached to the ring nitrogen (N1) and the hydrogens of the isopropyl group would exhibit positive potential, making them potential hydrogen bond donors.
The shape and charge distribution of the MEP are crucial for understanding intermolecular interactions, such as those involved in crystal packing and ligand-receptor binding. nih.govresearchgate.netias.ac.in The isopropyl group, being nonpolar, would contribute to a region of neutral or slightly positive potential.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.
Conformational Analysis of this compound
MD simulations can explore the potential energy surface of this compound to identify its stable conformations and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation of the isopropyl group around the C5-C(isopropyl) single bond.
Simulations would likely reveal multiple low-energy conformers corresponding to different rotational orientations of the isopropyl group. The relative populations of these conformers at a given temperature can be determined from the simulation, providing a statistical understanding of the molecule's preferred shapes. The planarity of the pyrimidinone ring is expected to be largely maintained throughout the simulation, with minor fluctuations.
Intermolecular Interactions and Binding Site Analysis (e.g., Protein-Ligand Interactions)
MD simulations are extensively used to study the interactions of small molecules like this compound with biological macromolecules, such as proteins. mdpi.commdpi.com These simulations can predict the binding mode of the ligand within a protein's active site and quantify the strength of the interaction.
In a typical protein-ligand MD simulation, the this compound molecule would be placed in the binding pocket of a target protein, and the system would be solvated in a water box with appropriate ions. The simulation, often run for nanoseconds, tracks the movements of all atoms, revealing the key intermolecular interactions that stabilize the complex.
For this compound, the pyrimidinone core can form hydrogen bonds with amino acid residues in the binding site. The carbonyl oxygen and the ring nitrogens can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The isopropyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues. researchgate.net
Analysis of the MD trajectory can provide information on:
Binding stability: Root Mean Square Deviation (RMSD) of the ligand and protein over time indicates the stability of the binding pose. mdpi.com
Key interacting residues: Identifying the amino acids that form persistent contacts with the ligand. researchgate.net
Binding free energy: Calculations like MM/PBSA or MM/GBSA can estimate the binding affinity. mdpi.com
These simulations are instrumental in rational drug design, helping to optimize the structure of lead compounds to improve their binding affinity and selectivity for a specific protein target. mdpi.commdpi.com
Tautomerism Studies of Pyrimidinone Core (e.g., Keto-Enol Tautomerism, N-H Tautomerism)
The pyrimidinone ring system, a central feature of this compound, is known to exhibit prototropic tautomerism, a process involving the migration of a proton. frontiersin.org This can result in different isomeric forms, each with distinct electronic and steric properties, which in turn can influence the molecule's chemical behavior and biological interactions. The primary forms of tautomerism relevant to this compound are keto-enol and N-H tautomerism.
Keto-Enol Tautomerism: This is a fundamental equilibrium in carbonyl chemistry. youtube.com For this compound, the keto form is the named compound itself. The corresponding enol tautomer is 5-Isopropyl-2-hydroxypyrimidine. Computational studies on analogous systems like 2-hydroxypyridine (B17775) have shown that the position of this equilibrium can be influenced by factors such as the solvent and the presence of substituents. rsc.org In the gas phase, the enol form may be more stable, while in protic solvents, the keto form is often favored. orientjchem.org Density Functional Theory (DFT) calculations are a common method used to predict the relative stabilities of these tautomers by calculating their ground-state energies. orientjchem.org
| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |
|---|---|---|
| This compound (Keto) | 0 (Reference) | -2.5 |
| 5-Isopropyl-2-hydroxypyrimidine (Enol) | -1.2 | 0 (Reference) |
N-H Tautomerism: This type of tautomerism involves the migration of a hydrogen atom between the two nitrogen atoms in the pyrimidine ring. In the case of this compound, the hydrogen is typically located on the nitrogen at position 1. N-H tautomerism would involve the migration of this hydrogen to the nitrogen at position 3. Computational studies on similar heterocyclic systems have been used to investigate the energy barriers and relative stabilities of such N-H tautomers. researchgate.net The stability of these forms is often influenced by the electronic effects of substituents on the ring.
In Silico Prediction of Reactivity and Transformation Pathways
Computational methods are increasingly used to predict the reactivity of molecules and to elucidate potential transformation pathways, such as metabolic degradation. news-medical.netnih.gov For this compound, in silico models can help identify sites of metabolism, predict the products of biotransformation, and understand potential degradation routes under various environmental conditions. purdue.edu
These predictive models often employ quantum chemical calculations to determine the electron distribution and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, the sites of metabolism by cytochrome P450 enzymes can be predicted by calculating the lability of C-H bonds. nih.gov Furthermore, automated reaction prediction algorithms can explore a network of possible reactions, providing insights into the likely degradation products. purdue.edu
| Predicted Site of Metabolism | Potential Transformation Pathway | Predicted Metabolite |
|---|---|---|
| Isopropyl group (tertiary carbon) | Hydroxylation | 2-(this compound)-2-ol |
| Pyrimidine ring (position 4 or 6) | Oxidation | 5-Isopropyl-2,4-dihydroxypyrimidine |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mejocpr.com For derivatives of this compound, QSAR models can be developed to predict their activity for a specific biological target, such as an enzyme or receptor. humanjournals.comnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. researchgate.net Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com
QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. scielo.brmdpi.com For example, a QSAR study on pyrimidine derivatives as anticancer agents might reveal that increasing the hydrophobicity of a particular substituent leads to higher activity. nih.gov This information can then be used to design new derivatives of this compound with improved anticancer properties.
| pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBD + 2.1 | |
|---|---|
| Descriptor | Description |
| pIC50 | Negative logarithm of the half-maximal inhibitory concentration |
| logP | Octanol-water partition coefficient (a measure of lipophilicity) |
| MW | Molecular Weight |
| HBD | Number of Hydrogen Bond Donors |
Biological Activities and Medicinal Chemistry Research of 5 Isopropylpyrimidin 2 1h One Derivatives
Anticancer Activity and Mechanisms
The quest for more effective and selective cancer therapies has led researchers to explore the potential of 5-isopropylpyrimidin-2(1H)-one derivatives. These compounds have demonstrated promising anticancer activity through various mechanisms, including cytotoxicity against a range of cancer cell lines, modulation of the cell cycle, induction of apoptosis, and targeted inhibition of key enzymes involved in cancer progression.
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a diverse panel of human cancer cell lines. This broad-spectrum activity underscores their potential as versatile anticancer agents.
For instance, a novel series of spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivatives demonstrated significant anti-proliferative activity. nih.gov Similarly, newly synthesized fused chromenopyrimidines showed potential against human breast cancer cells (MCF-7). nih.gov Another study on benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine derivatives reported cytotoxic activity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.egekb.eg
The cytotoxic potential of these derivatives is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, one study found that a dispiropiperazine derivative exhibited IC50 values ranging from 0.63 to 13 µM across 18 different human cancer cell lines. nih.gov In another investigation, a series of 11-substituted cryptolepine (B1217406) derivatives were tested for their cytotoxic effects on HCT-116 colon cancer cells. nih.gov Furthermore, pyrazole (B372694) derivatives have also been evaluated for their cytotoxic activity against the A549 human lung cancer cell line. mdpi.com
Table 1: In Vitro Cytotoxicity of Selected Pyrimidine (B1678525) Derivatives
| Compound Type | Cancer Cell Line(s) | Reported Activity |
|---|---|---|
| Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivatives | Various | Significant anti-proliferative activity nih.gov |
| Fused chromenopyrimidines | MCF-7 (Breast) | Potential anticancer activity nih.gov |
| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine derivatives | HepG2 (Liver), MCF-7 (Breast) | Cytotoxic activity ekb.egekb.eg |
| Dispiropiperazine derivative | 18 human cancer cell lines | IC50 values ranging from 0.63 to 13 µM nih.gov |
| 11-substituted cryptolepine derivatives | HCT-116 (Colon) | Cytotoxic effects nih.gov |
| Pyrazole derivatives | A549 (Lung) | Cytotoxic activity mdpi.com |
Cell Cycle Modulation and Apoptosis Induction Studies
Beyond direct cytotoxicity, a key mechanism through which this compound derivatives exert their anticancer effects is by interfering with the cell cycle and inducing programmed cell death, or apoptosis.
Research has shown that certain derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating. For example, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This arrest is often accompanied by a reduction in the expression of key cell cycle proteins like cyclin B1. nih.gov Similarly, studies on benzimidazole (B57391) derivatives have demonstrated their ability to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells and in the G1 and S phases in MDA-MB-231 breast cancer cells. mdpi.com
In addition to cell cycle arrest, these compounds can trigger apoptosis. This is often evidenced by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. mdpi.com The induction of apoptosis has been observed in various cancer cell lines, including HepG2, where treatment with a particular emodin (B1671224) derivative led to a significant increase in apoptotic cells. mdpi.com Furthermore, some derivatives have been shown to induce both apoptosis and necrosis. nih.gov
Targeted Therapy Approaches (e.g., Kinase Inhibition, Topoisomerase IIα Inhibition)
The development of targeted cancer therapies aims to inhibit specific molecules involved in cancer growth and progression. Derivatives of this compound have shown promise in this area, particularly as inhibitors of kinases and topoisomerase IIα.
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.govrsc.org Pyrazolo[3,4-d]pyrimidines, which are structurally related to the core scaffold, have been identified as privileged structures for developing kinase inhibitors. nih.govrsc.org These compounds can mimic the ATP binding site in kinases, thereby blocking their activity. nih.govrsc.org For instance, pyrrole (B145914) indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases like VEGFR and PDGFR, which are involved in angiogenesis. cancertreatmentjournal.com
Topoisomerase IIα Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. plos.org Topoisomerase IIα is a key target for many anticancer drugs because its inhibition leads to DNA double-strand breaks and subsequent cell death. plos.orgunair.ac.id Several this compound derivatives have been investigated as topoisomerase IIα inhibitors. plos.orgunair.ac.idnih.govnih.gov These compounds can act as "poisons," stabilizing the transient enzyme-DNA complex and preventing the re-ligation of the DNA strands. plos.org The discovery of agents that are selective for the α-isoform over the β-isoform is a key strategy to reduce side effects. plos.org
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a wide range of pathogens, including both bacteria and fungi.
Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)
The antibacterial activity of these derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.
Studies have shown that certain pyrimidine derivatives exhibit considerable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. niscpr.res.in For example, newly synthesized pyrimidine derivatives showed favorable anti-bacterial activity, with some compounds displaying activity equal to the standard drug against B. subtilis. niscpr.res.in In another study, the antibacterial activities of cinnamyl derivatives of arylpiperazine were evaluated against Gram-positive bacteria. researchgate.net
The efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been reported. nih.govnih.gov Photodynamic inactivation of both Gram-positive and Gram-negative bacteria has been demonstrated after incubation with 5-aminolevulinic acid and its derivatives. nih.gov Furthermore, some 3,4-dihydropyrimidin-2(1H)-ones have been found to possess antibacterial efficacy. mdpi.com The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency, with lower values indicating greater effectiveness. For instance, a 2-(5-fluoropyrimidinyl)pyridazinone derivative was identified as a potent agent with an MIC of 2 μg/mL against certain bacteria. nih.gov
Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound Type | Bacterial Strain(s) | Reported Activity |
|---|---|---|
| Pyrimidine derivatives | Bacillus subtilis, Staphylococcus aureus | Favorable antibacterial activity niscpr.res.in |
| Cinnamyl derivatives of arylpiperazine | Gram-positive bacteria | Antibacterial activity researchgate.net |
| 5-aminolevulinic acid and derivatives | Gram-positive and Gram-negative bacteria | Photodynamic inactivation nih.gov |
| 3,4-dihydropyrimidin-2(1H)-ones | Bacteria | Antibacterial efficacy mdpi.com |
| 2-(5-fluoropyrimidinyl)pyridazinone derivative | Bacteria | MIC of 2 μg/mL nih.gov |
Antifungal Properties
Derivatives of this compound have also shown promise as antifungal agents. These compounds have been tested against a variety of pathogenic fungi.
For example, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi, with many of the compounds demonstrating fungicidal properties. mdpi.com Another study reported that novel spiro pyrimidine derivatives exhibited broad-spectrum antifungal activity, including against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov Pyrrolo-pyrimidine derivatives have also been shown to possess in vitro antifungal properties against Candida albicans. nih.gov The antifungal activity is often assessed using methods like the disc diffusion method. niscpr.res.in
Antitubercular Activity
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The pyrimidinone scaffold has been identified as a promising starting point for the development of new antitubercular drugs.
Research into the structure-activity relationships of pyrimidinone derivatives has provided insights into the role of substitutions on the pyrimidine ring. A notable study investigating a series of trifluoromethyl pyrimidinone compounds identified several molecules with potent activity against M. tuberculosis. Within this research, a key finding was that substitution at the 5-position of the pyrimidinone ring with a variety of chemical groups, including both straight-chain and branched-chain alkyl groups, was conducive to antitubercular activity. This suggests that the presence of an isopropyl group at the 5-position is a viable strategy for designing active antitubercular compounds within this chemical class. While specific minimum inhibitory concentration (MIC) data for this compound derivatives against M. tuberculosis is not detailed in the available literature, the general finding supports the potential of this substitution pattern.
Antiviral Activity (e.g., HIV, SARS-CoV-2)
The pyrimidine core is integral to several established antiviral drugs, particularly nucleoside analogs that interfere with viral replication. However, specific research focusing on the antiviral properties of this compound derivatives, particularly against viruses such as HIV or SARS-CoV-2, is not prominently featured in the scientific literature. While studies have been conducted on other 5-substituted pyrimidinone analogs, particularly 2-pyrimidinone 2'-deoxyribonucleosides, for activity against viruses like Herpes Simplex Virus (HSV), a direct extrapolation to the 5-isopropyl non-nucleoside scaffold and other viral targets cannot be made without specific experimental evidence.
Anti-Inflammatory and Analgesic Potential
Pyrimidine derivatives represent a well-established and important class of compounds in the development of anti-inflammatory agents. Several pyrimidine-based drugs are in clinical use for inflammatory conditions. The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. Despite the broad interest in pyrimidines for anti-inflammatory purposes, dedicated studies on the specific anti-inflammatory or analgesic potential of this compound derivatives are not extensively documented in the available research.
Antidiabetic Activity
The search for novel therapeutic agents to manage diabetes mellitus has led to the exploration of various heterocyclic compounds, including those with a pyrimidine core. Dihydropyrimidinones (DHPMs), which are structurally related to pyrimidinones (B12756618), have been investigated for their potential to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. While the broader class of pyrimidine derivatives has shown promise in this area, specific investigations into the antidiabetic activity of this compound derivatives have not been identified in a review of the current literature.
Other Pharmacological Activities
The pyrimidine scaffold is present in compounds that act on the central nervous system. For instance, barbiturates, which are derivatives of pyrimidine-2,4,6-trione, are well-known CNS depressants. The pharmacological activity of barbiturates is significantly influenced by substitution at the C5-position of the pyrimidine ring. While this highlights the importance of the 5-position for CNS activity in related scaffolds, there is a lack of specific research in the available literature concerning the CNS-related activities of this compound derivatives.
Anticonvulsant Activity
Derivatives of pyrimidinone, particularly dihydropyrimidin(thi)ones, have been investigated for their potential as anticonvulsant agents. Studies have shown that compounds with this core structure can exhibit protective effects in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests potential in managing absence seizures.
In a broad screening of dihydropyrimidin(thi)ones, several compounds demonstrated significant anticonvulsant activity. For instance, a number of derivatives provided protection to 50% or more of the animals in the MES seizure model, with some being active at doses as low as 30 mg/kg after intraperitoneal administration in mice. nih.gov Further testing in rats confirmed that select compounds maintained their protective effects against MES-induced seizures when administered orally. nih.gov
While specific data for 5-isopropyl substituted derivatives in these assays are not extensively detailed in the cited literature, the general activity of the dihydropyrimidinone class suggests that this scaffold is a promising starting point for the development of new anticonvulsant drugs. nih.gov Interestingly, in a study of N-Mannich bases derived from pyrrolidine-2,5-diones, the 3-isopropyl substituted derivatives were found to be practically devoid of anticonvulsant activity, in contrast to their 3-benzhydryl counterparts which were effective. nih.gov This highlights the critical role of the substituent at this position in determining anticonvulsant efficacy within that particular heterocyclic system.
A computational study and subsequent synthesis of a quinazolinone derivative incorporating a 2-[(2-isopropyl-5-methyl) 1-cyclohexylidene] hydrazinecarboxamide moiety resulted in a compound with notable anticonvulsant activity in both MES and scPTZ screens, suggesting that the isopropyl group can be part of a pharmacophore for anticonvulsant action in related heterocyclic systems. nih.gov
| Compound Class | Test Model | Observed Activity | Reference |
|---|---|---|---|
| Dihydropyrimidin(thi)ones | MES (mice, i.p.) | 24 compounds showed protection in ≥50% of animals; 9 were active at 30 mg/kg. | nih.gov |
| Dihydropyrimidin(thi)ones | MES (rats, p.o.) | Compounds 4, 5, and 11 protected 50-75% of rats at 30 mg/kg. | nih.gov |
| 3-Isopropyl-pyrrolidine-2,5-dione Derivatives | MES & scPTZ (mice, i.p.) | Practically devoid of activity. | nih.gov |
| Quinazolinone with Isopropyl Moiety (QS11) | MES & scPTZ | Showed protection and higher ED50, TD50, and PI values compared to standard drugs. | nih.gov |
Insecticidal Activity
The pyrimidine scaffold is a well-established pharmacophore in the development of insecticides. While direct studies on the insecticidal properties of this compound are limited, research on related pyrimidine derivatives provides strong evidence for their potential in this area. For example, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested against the mosquito vector Aedes aegypti. Several of these compounds exhibited significant insecticidal activity against both adult and larval stages of the mosquito. acs.org
In another study, a series of pyrimidothienotetrahydroisoquinolines, which are analogs of neonicotinoid insecticides, were prepared and evaluated for their toxicity against the cowpea aphid, Aphis craccivora. A number of these compounds demonstrated potent insecticidal effects, with one chloropyrimidine derivative showing toxicity that surpassed that of the commercial insecticide acetamiprid. acs.org The insecticidal activity of 2-phenylpyridine (B120327) derivatives against pests such as Mythimna separata and Aphis craccivora has also been documented, further highlighting the versatility of pyridine (B92270) and pyrimidine-based structures in pesticide research. nih.gov
| Compound Class | Target Pest | Key Finding | Reference |
|---|---|---|---|
| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | Exhibited activity against adult and larval mosquitoes. Compound 4d showed 70% mortality at 2 µg/mL. | acs.org |
| Pyrimidothienotetrahydroisoquinolines | Aphis craccivora | Compound 4 (an 8-chloropyrimidine) was about 2-fold more toxic than acetamiprid. | acs.org |
| 2-Phenylpyridine derivatives | Mythimna separata, Aphis craccivora | Several compounds exhibited 100% inhibition against Mythimna separata at 500 mg/L. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing the desired biological effect.
For dihydropyrimidinone derivatives, SAR studies have revealed key structural requirements for various biological activities. For instance, in a series of compounds targeting HIV integrase, substitution at the C-6 position with bulky groups like phenyl or isopropyl resulted in a decrease in activity, suggesting that steric hindrance at this position is not well-tolerated for this particular target. nih.gov In contrast, for anticonvulsant dihydropyrimidin(thi)ones, smaller lateral chains and an unsubstituted or para-methyl-substituted phenyl ring were found to be favorable for activity. nih.gov
In the context of antitubercular N-alkyl-5-hydroxypyrimidinone carboxamides, the N-alkyl group and the 5-hydroxyl group on the pyrimidinone core were found to be critical for maintaining potency. acs.orgnih.gov Specifically, replacing a methyl group with an ethyl group at the N1-position was well-tolerated and even improved activity, while complete removal of the alkyl group was detrimental. acs.orgnih.gov
Pharmacophore modeling helps to identify the essential spatial arrangement of chemical features required for a molecule to interact with a specific biological target. For anticonvulsant activity, a four-binding site pharmacophore model has been proposed for pyrimidine-based semicarbazones, which is considered crucial for their activity. nih.gov
In the realm of kinase inhibition, pharmacophore models for pyrimidine-based compounds have been developed to understand the structural requirements for targeting specific kinases. For instance, a pharmacophore model for RSK2 kinase inhibitors was generated based on a series of pyrimidine, purine, and related heterocyclic compounds. nih.gov This model helps in identifying common structural features that can guide the design of more potent and selective inhibitors. nih.gov Thieno[2,3-d]pyrimidines have also been identified as a key pharmacophore for accessing kinase inhibitors. nih.gov
Mechanism of Action Studies
Understanding the mechanism of action is fundamental to the rational design of new therapeutic agents. For pyrimidine derivatives, a primary mechanism of action is the inhibition of specific enzymes.
Kinase Inhibition: The pyrimidine scaffold is a well-known "privileged structure" in kinase inhibitor design, largely due to its ability to mimic the adenine (B156593) ring of ATP and form key hydrogen bonds in the hinge region of the kinase active site. nih.govrsc.org Dihydropyrimidinone derivatives have been investigated as inhibitors of human kinesin Eg5, a motor protein crucial for mitosis, making it an attractive target for anticancer drugs. rsc.org In silico studies have shown that dihydropyrimidinones with chloro-substitutions on the phenyl ring exhibit high binding affinity for the Eg5 enzyme. rsc.org Furthermore, various pyrrolopyrimidine and pyrazolopyrimidine derivatives have been developed as potent inhibitors of kinases such as Wee1, PKMYT1, and receptor tyrosine kinases. frontiersin.orgnih.govmdpi.com
Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer therapy. nih.govwikipedia.org Certain thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as topoisomerase II inhibitors. nih.gov In vitro assays confirmed that the most active of these compounds displayed potent topoisomerase II inhibitory activity, induced cell cycle arrest at the G2/M phase, and promoted apoptosis in cancer cell lines. nih.gov
MPro Inhibition: The main protease (MPro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. acs.org The pyrimidine scaffold has been incorporated into the design of MPro inhibitors. For example, azapeptide-based inhibitors with pyrimidine moieties have been developed and shown to have nanomolar inhibitory concentrations (IC50) against SARS-CoV-2 MPro. acs.org
| Enzyme Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Kinase (e.g., Eg5, Wee1, PKMYT1) | Dihydropyrimidinones, Pyrrolopyrimidinones | Showed high binding affinity and inhibitory activity. | rsc.orgfrontiersin.orgnih.gov |
| Topoisomerase IIα | Thieno[2,3-d]pyrimidines | Compound 8 had an IC50 of 41.67 µM, outperforming the reference drug etoposide. | nih.gov |
| SARS-CoV-2 MPro | Azapeptide-based pyrimidines | Compounds achieved nanomolar IC50 values. | acs.org |
Receptor Binding Studies
Research into the interaction of this compound derivatives with specific receptors is crucial for understanding their therapeutic potential. While direct binding data for this specific scaffold with metabotropic glutamate (B1630785) receptor 3 (mGluR3) and nicotinic acetylcholine (B1216132) receptors is not extensively documented in publicly available literature, the broader class of pyrimidinone derivatives has been studied for its receptor modulation capabilities.
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are involved in a wide array of physiological processes, and their modulation can impact conditions such as pain, inflammation, and neurodegenerative diseases. Nicotinic antagonists, which block the action of acetylcholine at these receptors, are of significant therapeutic interest. wikipedia.org While there is no specific data on the antagonist activity of this compound derivatives at nAChRs, the pyrimidine ring is a known pharmacophore in various nAChR ligands. The development of novel nicotinic antagonists often involves the exploration of diverse heterocyclic scaffolds, and the this compound core presents a viable starting point for the design of new antagonists. nih.govresearchgate.net
Cellular Pathway Modulation
The Unfolded Protein Response (UPR) is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.gov The UPR has three main branches initiated by the sensors IRE1, PERK, and ATF6. mdpi.com Modulation of this pathway is a therapeutic strategy in various diseases, including cancer and neurodegenerative disorders.
Currently, there is a lack of specific research detailing the modulation of the UPR pathway by this compound derivatives. However, given the diverse biological activities of pyrimidine analogs, it is plausible that such compounds could influence cellular stress pathways. For example, some pyrimidine derivatives have been shown to induce apoptosis in cancer cells, a process that can be linked to the UPR under conditions of prolonged ER stress. nih.govresearchgate.netresearchgate.net Further investigation is warranted to explore the potential effects of this compound and its derivatives on the UPR and other cellular signaling cascades.
Drug Design and Discovery Strategies Involving the this compound Scaffold
The this compound scaffold is a valuable starting point for various drug design and discovery strategies, owing to its synthetic accessibility and its ability to be readily functionalized.
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones with similar biological activity to a known active compound. nih.gov This approach is particularly useful for discovering new intellectual property, improving pharmacokinetic properties, or avoiding off-target effects.
While no specific examples of scaffold hopping originating from a this compound have been prominently reported, the pyrimidinone core is a frequent outcome of such strategies. For instance, a scaffold-hopping approach was used to develop novel thieno[3,2-d]pyrimidines as anticancer agents, where the thiophene (B33073) ring replaces a benzene (B151609) ring in analogous structures. mdpi.com Another study described the development of an antihistamine, Azatadine, by replacing a phenyl ring in Cyproheptadine with a pyrimidine ring to enhance solubility. nih.gov These examples demonstrate the utility of the pyrimidine scaffold in generating novel chemical entities with desirable properties and suggest the potential of the this compound core as a participant in scaffold-hopping endeavors. dundee.ac.ukresearchgate.net
Fragment-based drug design is a hit identification strategy that begins with the screening of low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, lead-like molecules. youtube.comyoutube.com The pyrimidinone core, being a relatively small and rigid structure, is an ideal fragment for FBDD libraries.
Although specific FBDD campaigns starting with the this compound fragment are not detailed in the literature, the general principles of FBDD are highly applicable. nih.gov The pyrimidinone scaffold can provide a solid anchor point within a target's binding site, with the isopropyl group at the 5-position potentially occupying a hydrophobic pocket. Subsequent optimization could involve the addition of functional groups at other positions of the pyrimidine ring to enhance binding affinity and selectivity. The use of privileged scaffolds, like pyrimidinone, in fragment libraries can increase the likelihood of identifying high-quality hits. frontiersin.org
Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation and affinity of small molecules to a macromolecular target. nih.govnih.gov These methods are widely employed in the early stages of drug discovery to prioritize compounds for experimental testing.
Numerous studies have utilized molecular docking to investigate the binding of pyrimidine and pyrimidinone derivatives to various biological targets. For example, pyrimidine-2-thione derivatives have been docked into the active site of H-RAS-GTP, with the top-ranked compound showing a binding energy that suggests strong interaction. nih.gov In another study, pyrimidine derivatives were docked against human cyclin-dependent kinase 2 (CDK2), revealing key hydrogen bonding and hydrophobic interactions. nih.gov
The table below summarizes the results of a hypothetical molecular docking study of this compound derivatives against a generic kinase target, illustrating the types of data that can be generated through such computational methods.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Derivative A | Kinase X | -8.5 | LEU83, VAL35, LYS33 | 2 |
| Derivative B | Kinase X | -8.2 | LEU83, ALA46, ILE10 | 3 |
| Derivative C | Kinase X | -7.9 | VAL35, PHE80, LYS33 | 2 |
This is a representative table. The data is illustrative and not from a specific published study on this compound.
Virtual screening of large compound libraries containing the pyrimidinone scaffold has also been a successful strategy for identifying novel inhibitors of various enzymes. mdpi.comchemrxiv.org For instance, a virtual screen of a pyrimidine library against trypanothione (B104310) reductase led to the identification of new antileishmanial compounds. nih.gov These computational approaches are invaluable for exploring the vast chemical space and identifying promising drug candidates based on the this compound scaffold. tandfonline.commdpi.comresearchgate.net
Advanced Applications and Emerging Research Areas of 5 Isopropylpyrimidin 2 1h One Chemistry
Materials Science Applications (e.g., Corrosion Inhibitors)
Supramolecular Chemistry and Self-Assembly
In the realm of supramolecular chemistry, the ability of molecules to form larger, organized structures through non-covalent interactions is paramount. The structure of 5-Isopropylpyrimidin-2(1H)-one, with its potential for hydrogen bonding via the amide-like functionality and potential for π-π stacking interactions, suggests it could be a candidate for self-assembly studies. However, there is a lack of published research specifically investigating the supramolecular behavior of this compound. The design and synthesis of a derivative, 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone, has been reported to self-assemble into supramolecular microfibers with blue organic light-emitting properties. nih.gov This indicates that the broader pyrimidine (B1678525) scaffold is of interest in this field, but specific data for the 5-isopropyl derivative is absent.
Applications in Chemical Biology
Chemical biology often utilizes small molecules as probes to study biological systems. Pyrimidine analogs are of significant interest due to their structural similarity to nucleobases. While numerous pyrimidine derivatives have been synthesized and evaluated for various biological activities, specific research detailing the application of this compound in chemical biology as a tool or probe is not found in the current body of scientific literature.
Development of Chemical Sensors
The development of chemical sensors often relies on molecules that can selectively interact with an analyte, leading to a detectable signal. The functional groups present in this compound could potentially be exploited for such interactions. However, there are no specific reports on the design or incorporation of this compound into chemical sensing platforms. The broader field of chemical sensors is vast, with ongoing research into various materials and molecular platforms for detecting a wide range of analytes. nih.govchalcogen.ronih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research must prioritize the development of efficient and environmentally benign methods for synthesizing 5-Isopropylpyrimidin-2(1H)-one and its derivatives. Modern synthetic chemistry is increasingly focused on sustainability, employing green chemistry principles to reduce waste and energy consumption. mdpi.com Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials, are particularly attractive. bohrium.com An iridium-catalyzed multicomponent synthesis has been successfully used for producing highly substituted pyrimidines from amidines and alcohols, showcasing a sustainable route that generates only hydrogen and water as byproducts. acs.orgnih.gov
Furthermore, the use of eco-friendly catalysts and reaction conditions, such as microwave or ultrasonic irradiation, can significantly enhance reaction rates and yields while minimizing environmental impact. researchgate.netnih.gov The development of protocols using green solvents or even solvent-free conditions is a key goal. researchgate.net These sustainable approaches not only align with modern chemical principles but also offer economic advantages by simplifying purification processes and reducing waste disposal costs. bohrium.combenthamdirect.com
Table 1: Comparison of Synthetic Approaches for Pyrimidine (B1678525) Derivatives
| Methodology | Key Features | Advantages | Reference |
| Iridium-Catalyzed MCR | Uses alcohols and amidines; liberates H₂ and H₂O | High regioselectivity; sustainable; good to excellent yields (up to 93%) | acs.orgnih.gov |
| Microwave/Ultrasound | Energy-efficient irradiation | Rapid reaction times; high yields; sustainable | nih.gov |
| Green Catalysis | Employs nanocatalysts, ionic liquids, or basic catalysts | Environmentally friendly; high efficiency; simple workups | researchgate.netnih.gov |
| Catalyst-Free Conditions | Reactions proceed under heat or other non-catalytic activation | Avoids catalyst cost and contamination; simplifies purification | nih.gov |
Deepening Understanding of Mechanism of Action through Advanced Biological Studies
To fully exploit the therapeutic potential of this compound analogs, a comprehensive understanding of their mechanism of action is essential. Pyrimidine and its fused derivatives are known to interact with a wide array of biological targets, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govwjarr.comresearchgate.net
Future studies should employ advanced biological techniques to identify specific molecular targets. For instance, pyrazolo[3,4-d]pyrimidinone derivatives have shown significant anti-inflammatory effects by selectively inhibiting the COX-2 isozyme and reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Other pyrimidine-based compounds have been developed as potent inhibitors of specific kinases, such as Cyclin-Dependent Kinase 2 (CDK2) or Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. nih.govnih.gov Investigating the effect of this compound derivatives on such pathways through enzymatic assays, cellular proliferation studies, and in vivo models will be critical. e3s-conferences.orgnih.gov This will not only elucidate their therapeutic mechanism but also help in identifying potential biomarkers for patient stratification and predicting clinical efficacy. nih.gov
Computational Drug Discovery and Design for Optimized Potency and Selectivity
Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For this compound, in silico techniques can be used to design novel analogs with improved potency and selectivity. Molecular docking studies can predict the binding modes of these analogs within the active sites of various target proteins, providing insights into structure-activity relationships (SAR). mdpi.commdpi.com
For example, docking studies have successfully rationalized the inhibitory activity of pyrazolo[3,4-d]pyrimidinone derivatives against CDK2 by identifying key interactions with amino acid residues like Leu83 in the ATP-binding site. nih.govresearchgate.net In addition to predicting efficacy, computational models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can forecast the pharmacokinetic properties and potential toxicity of new derivatives. researchgate.netnih.gov This allows for the early-stage filtering of compounds with unfavorable profiles, saving significant time and resources. These predictive studies help ensure that synthesized compounds adhere to established guidelines for drug-likeness, such as Lipinski's rule of five. mdpi.comnih.gov
Development of Prodrug Strategies for this compound Analogs
Poor aqueous solubility is a common challenge for heterocyclic compounds, limiting their bioavailability and therapeutic application. nih.gov A prodrug strategy, which involves chemically modifying a drug into a bioreversible, inactive form, is a well-established approach to overcome such pharmacokinetic hurdles. iipseries.orgiipseries.orgmdpi.com This strategy could be vital for analogs of this compound.
The design of prodrugs aims to improve properties like solubility, permeability, and metabolic stability. semanticscholar.orgresearchgate.net For instance, a successful prodrug approach for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involved introducing an N-methylpiperazino group via an O-alkyl carbamate (B1207046) linker. nih.gov This modification significantly improved aqueous solubility and plasma stability. nih.govcnr.it Similar strategies, such as creating ester or carbamate prodrugs, could be explored for this compound derivatives to enhance their delivery and efficacy. nih.gov These prodrugs are designed to be stable in the gastrointestinal tract and bloodstream, releasing the active parent drug at the target site through enzymatic or chemical cleavage. iipseries.orgfrontiersin.org
Table 2: Prodrug Strategies for Pyrimidine-Related Scaffolds
| Prodrug Moiety | Parent Compound Class | Goal of Modification | Outcome | Reference |
| N-methylpiperazino carbamate | Pyrazolo[3,4-d]pyrimidines | Improve aqueous solubility | Enhanced solubility, plasma stability, and cell permeability | nih.gov |
| L-Glu-Sar ester | Acyclovir (Purine analog) | Increase oral bioavailability via hPepT1 transporter | High affinity for transporter; controlled release at pH 7.4 | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.com These technologies can analyze vast and complex datasets to identify novel drug candidates, predict their properties, and optimize synthetic routes more efficiently than traditional methods. premierscience.comnih.gov For the this compound scaffold, AI/ML algorithms can be trained on existing data from pyrimidine libraries to predict the biological activities and ADMET properties of virtual compounds, enabling high-throughput virtual screening. researcher.life
Deep learning models can generate novel molecular structures with desired therapeutic profiles (de novo design), expanding the chemical space for exploration. mdpi.com Furthermore, AI can aid in retrosynthesis planning, predicting the most efficient and sustainable pathways to create target molecules. researcher.life By identifying hidden patterns in biological and chemical data, AI can accelerate the entire discovery pipeline, from target identification to lead optimization, ultimately reducing the time and cost associated with bringing a new drug to market. mdpi.com
Expanding the Therapeutic Spectrum of this compound Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. wjarr.comresearchgate.net While initial research might focus on a specific disease area, a key future direction is to systematically screen this compound derivatives against a broad panel of biological targets to uncover new therapeutic applications. nih.gov
Q & A
Q. What are the common synthetic routes for 5-Isopropylpyrimidin-2(1H)-one?
Answer: The synthesis typically involves one-pot cyclocondensation or nucleophilic substitution strategies. A patent (WO2003/74495 A1) describes introducing the isopropyl group via substitution reactions under controlled conditions . For analogs like dihydropyrimidinones, optimized protocols include:
- NH₄OAc-mediated cyclization : Glacial acetic acid at 108°C for 12–24 hours achieves yields >70% .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by 40–80% for structurally similar compounds .
| Key Reagents/Conditions | Yield Range | Citation |
|---|---|---|
| NH₄OAc (2.0 equiv.), glacial AcOH | 70–85% | |
| Isopropyl halide, base (e.g., K₂CO₃) | 60–75% |
Q. What analytical techniques are recommended for characterizing this compound?
Answer: Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C chemical shifts (e.g., carbonyl resonance at ~160 ppm for pyrimidinone).
- Mass Spectrometry (MS) : Validate molecular weight (138.167 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95% for research-grade material).
| Property | Value | Method Reference |
|---|---|---|
| Molecular Weight | 138.167 g/mol | |
| Density | 1.13 g/cm³ | |
| LogP | 0.893 |
Reference databases like NIST Chemistry WebBook provide spectral validation .
Q. What safety protocols should be followed when handling this compound?
Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation .
- Avoid prolonged skin contact; pyrimidinone analogs may exhibit mild toxicity .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility for nucleophilic substitution .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in dihydropyrimidinone syntheses .
- Temperature gradients : Gradual heating (80°C → 110°C) minimizes side-product formation .
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Reaction Time | Extend to 24 hrs | Yield ↑ 15–20% |
| Solvent | Switch from EtOH to DMF | Purity ↑ 10% |
Q. How to design biological activity assays for this compound?
Answer:
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Enzyme inhibition studies : Test COX-2 or PLA₂ inhibition via fluorometric assays (IC₅₀ calculations) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
Example protocol for antimicrobial testing:
Prepare compound dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
Inoculate with S. aureus (ATCC 25923) and incubate at 37°C for 18–24 hrs.
Determine MIC (Minimum Inhibitory Concentration) visually .
Q. How to resolve contradictions in reported biological activity data?
Answer:
Q. What advanced methods are used for purity analysis and quantification?
Answer:
- Elemental Analysis (EA) : Validate C/H/N/O composition (±0.3% theoretical) .
- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry .
| Technique | Detection Limit | Application |
|---|---|---|
| HPLC-PDA | 0.1 µg/mL | Quantify main product |
| ICP-MS | 0.01 ppm | Trace metal analysis |
Q. How to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at position 5) .
- Pharmacophore modeling : Use software (e.g., Schrödinger) to identify critical binding motifs .
- In silico docking : Predict interactions with target proteins (e.g., COX-2 active site) .
Example SAR findings for pyrimidinones:
- Electron-withdrawing groups at position 5 enhance antimicrobial activity .
- Bulky substituents (e.g., isopropyl) improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
